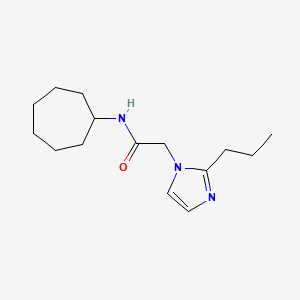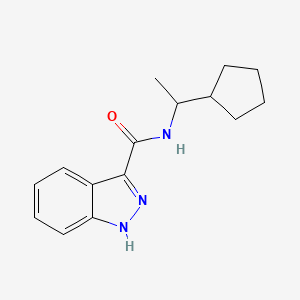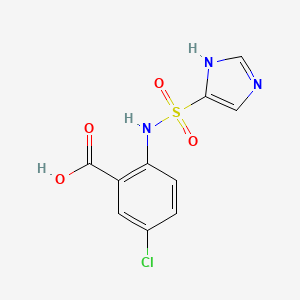![molecular formula C10H14N4O B7578285 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including:
1. Inhibition of enzyme activity: This compound has been shown to inhibit the activity of various enzymes, such as tyrosinase, which is involved in melanin synthesis.
2. Induction of apoptosis: Studies have demonstrated that 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole can induce apoptosis in cancer cells by activating the caspase cascade.
3. Modulation of signaling pathways: This compound has been shown to modulate various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have demonstrated that 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole exhibits various biochemical and physiological effects, including:
1. Inhibition of melanin synthesis: This compound has been shown to inhibit melanin synthesis, which makes it a potential candidate for the treatment of hyperpigmentation disorders.
2. Inhibition of bacterial and fungal growth: Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacteria and fungi.
3. Induction of apoptosis in cancer cells: 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole in lab experiments are as follows:
Advantages:
1. Exhibits diverse biological activities: This compound exhibits diverse biological activities, which makes it a potential candidate for various scientific research applications.
2. Relatively easy to synthesize: The synthesis of this compound is relatively easy and can be carried out using simple laboratory techniques.
3. Exhibits significant antimicrobial activity: Studies have demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms.
Limitations:
1. Limited information on toxicity: There is limited information available on the toxicity of this compound, which makes it difficult to assess its safety for use in humans.
2. Limited information on pharmacokinetics: There is limited information available on the pharmacokinetics of this compound, which makes it difficult to assess its efficacy in vivo.
3. Limited information on stability: There is limited information available on the stability of this compound, which makes it difficult to assess its shelf life and storage conditions.
Direcciones Futuras
There are several future directions for the research on 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole, including:
1. Development of novel derivatives: The synthesis of novel derivatives of this compound may lead to the discovery of more potent and selective biological activities.
2. Assessment of pharmacokinetics: Further studies are needed to assess the pharmacokinetics of this compound in vivo, which may lead to the development of more effective therapies.
3. Assessment of toxicity: Further studies are needed to assess the toxicity of this compound, which may lead to the development of safer therapies.
4. Development of drug delivery systems: The development of drug delivery systems for this compound may improve its efficacy and reduce its toxicity.
5. Investigation of other biological activities: Further studies are needed to investigate other potential biological activities of this compound, which may lead to the discovery of new therapeutic applications.
In conclusion, 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole is a promising compound that exhibits diverse biological activities and has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action, assess its pharmacokinetics and toxicity, and develop more effective and safer therapies.
Métodos De Síntesis
The synthesis of 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 2-propylimidazole with 5-methyl-1,2,4-oxadiazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include:
1. Antimicrobial activity: Studies have shown that 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole exhibits significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: This compound has also shown promising results as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit their proliferation.
3. Anti-inflammatory activity: 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole has also been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
4. Antioxidant activity: Studies have demonstrated that this compound exhibits significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
5-methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-3-4-10-11-5-6-14(10)7-9-12-8(2)15-13-9/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPYJKBEBPIDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC2=NOC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578237.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)


![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)

![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)